High-Purity S-Enantiomer for Asymmetric Synthesis
The (S)-enantiomer of 3-(2,4-dichlorophenyl)sulfonylpyrrolidine hydrochloride is commercially available with a validated specific optical rotation, a key differentiator from racemic mixtures or the (R)-enantiomer. This ensures a single, defined chiral center is introduced into downstream molecules, which is critical for stereoselective synthesis . In contrast, many related sulfonylpyrrolidines (e.g., 1-(2,4-dichlorophenyl)sulfonylpyrrolidine, CAS 1087640-35-4) are achiral or not routinely offered with defined stereochemistry, introducing variability in subsequent reaction outcomes .
| Evidence Dimension | Chiral Purity / Optical Rotation |
|---|---|
| Target Compound Data | Available as the single (S)-enantiomer; validated specific rotation data is available upon request from suppliers . |
| Comparator Or Baseline | 1-(2,4-dichlorophenyl)sulfonylpyrrolidine (CAS 1087640-35-4) is an achiral molecule with no defined stereocenter, and no optical rotation value . |
| Quantified Difference | The target compound offers a defined chiral center, whereas the comparator is achiral. Quantitative difference in optical rotation cannot be calculated as the comparator has no value. |
| Conditions | Data derived from supplier Certificates of Analysis (CoA) and product listings. |
Why This Matters
For applications in medicinal chemistry and asymmetric catalysis, the use of a single enantiomer is mandatory to ensure reproducible stereochemical outcomes and to meet regulatory requirements for chiral purity in pharmaceutical research.
